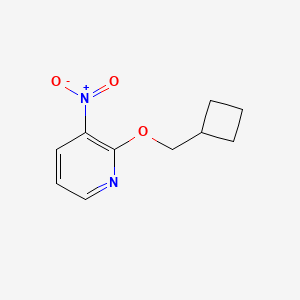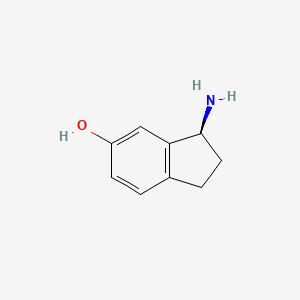
2-(Cyclobutylmethoxy)-3-nitropyridine
Overview
Description
2-(Cyclobutylmethoxy)-3-nitropyridine (CBMP) is an organic compound with a cyclobutylmethoxy group attached to a nitropyridine nucleus. This compound has a wide range of applications in both organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions, and its properties make it a useful tool for many different applications. CBMP is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, and is being studied for its potential use in the treatment of a variety of diseases.
Scientific Research Applications
Synthesis and Structure Analysis:
- Fan Kai-qi (2009) reported the synthesis of a related compound, 2-amino-3-nitropyridine-6-methoxy, through a series of reactions starting from 2,6-Dichloropyridine. The product's structure was confirmed by IR and 1HNMR spectroscopy (Fan Kai-qi, 2009).
- Balachandran et al. (2012) conducted a detailed study on the conformational stability and vibrational analyses of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives using density functional theory (DFT). These studies are essential for understanding the molecular stability and chemical reactivity of these compounds (Balachandran, Lakshmi & Janaki, 2012).
Chemical Reactions and Applications:
- Nakano et al. (2001) developed an efficient method for the p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine. This method demonstrates the utility of nitropyridine derivatives in organic synthesis (Nakano, Kikuchi, Matsuo & Mukaiyama, 2001).
- Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity for substitutions in the para position to the nitro group. This type of reaction is valuable for the synthesis of various nitrogen-containing compounds (Bakke & Svensen, 2001).
Potential Biomedical Applications:
- Premkumar et al. (2015) conducted a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, revealing its higher non-linear optical activity and potential for biomedical applications. The study highlights the relevance of these compounds in designing new optical materials (Premkumar et al., 2015).
properties
IUPAC Name |
2-(cyclobutylmethoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBFASYAQYMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)

![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)
![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)